An In-depth Technical Guide to 2,5-Difluoro-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2,5-Difluoro-3-(trifluoromethyl)pyridine
Introduction: A Core Building Block for Modern Chemistry
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The trifluoromethylpyridine (TFMP) scaffold, in particular, has emerged as a privileged structure, imparting a unique combination of properties that can significantly enhance the biological activity and pharmacokinetic profile of a molecule. This guide focuses on a specific, highly valuable isomer: 2,5-Difluoro-3-(trifluoromethyl)pyridine (CAS Number: 1214342-94-5) .
This document serves as a technical primer for researchers, chemists, and drug development professionals, offering an in-depth exploration of its synthesis, reactivity, and strategic applications. As a trifunctional building block, possessing two distinct fluorine atoms and a potent trifluoromethyl group on a pyridine core, it offers a rich platform for generating novel chemical entities with precisely tuned characteristics. We will delve into not just the "what" and "how," but the fundamental "why" behind the experimental choices and strategic applications of this versatile reagent.
Physicochemical and Computed Properties
The unique arrangement of electron-withdrawing groups on the pyridine ring dictates the physical and chemical nature of this compound. These properties are critical for predicting its behavior in reaction media, its potential for biological interactions, and its safety profile.
| Property | Value | Source(s) |
| CAS Number | 1214342-94-5 | [1] |
| Molecular Formula | C₆H₂F₅N | [1] |
| Molecular Weight | 183.08 g/mol | [1] |
| Monoisotopic Mass | 183.01074 Da | |
| Appearance | Predicted: Colorless liquid | |
| SMILES | FC1=CC(C(F)(F)F)=C(F)N=C1 | [1] |
| Predicted XlogP | 2.3 | |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of polyfluorinated pyridines often relies on halogen exchange (Halex) reactions, a cornerstone of industrial fluorine chemistry. While specific literature detailing the synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine is not abundant, a highly plausible and scientifically sound approach involves the fluorination of its chlorinated analogue, 2,5-dichloro-3-(trifluoromethyl)pyridine. This precursor is accessible through multi-step sequences, as documented in patent literature.[2]
The proposed transformation hinges on the nucleophilic substitution of chloride ions by fluoride ions, typically using an alkali metal fluoride like cesium fluoride (CsF) or potassium fluoride (KF).
Causality of Reagent Choice:
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Fluoride Source: CsF is often preferred for its higher solubility and the "naked" nature of the fluoride anion in polar aprotic solvents, which enhances its nucleophilicity.[3][4] KF can also be effective, sometimes augmented with a phase-transfer catalyst.[4]
-
Solvent: Polar aprotic solvents like DMSO, NMP, or sulfolane are critical.[3] They effectively solvate the cation (e.g., Cs⁺) while leaving the fluoride anion relatively unsolvated and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy for aromatic nucleophilic substitution.
Caption: Proposed synthesis of 2,5-Difluoro-3-(trifluoromethyl)pyridine.
Chemical Reactivity and Strategic Utility
The reactivity of 2,5-Difluoro-3-(trifluoromethyl)pyridine is dominated by the powerful electron-withdrawing nature of the trifluoromethyl group and the fluorine atoms. This renders the pyridine ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).
The two fluorine atoms exhibit differential reactivity. The fluorine at the 2-position is generally more labile and susceptible to displacement by nucleophiles. This regioselectivity is a key strategic advantage, allowing for the controlled, stepwise introduction of substituents. This makes the molecule a valuable platform for building molecular complexity, particularly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and SNAr with various nucleophiles (O, N, S).
Caption: Key reactivity pathways for chemical derivatization.
Applications in Medicinal Chemistry
The trifluoromethyl group is a celebrated feature in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[5][6] These attributes can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to a more effective and durable therapeutic.
The 2,5-Difluoro-3-(trifluoromethyl)pyridine scaffold is an exemplary building block for kinase inhibitors.[5] Kinase inhibitors are a major class of targeted cancer therapies, and their structures often feature a heterocyclic core that binds to the ATP pocket of the target kinase.[7] The strategic derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, a nucleophilic amine can be installed at the C-2 position, while a Suzuki coupling at the C-5 position can introduce larger aryl or heteroaryl groups to probe deeper pockets of the enzyme.[5][]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental tool for C-C bond formation. This method is analogous to procedures used for similar halogenated trifluoromethylpyridines and demonstrates how this building block can be used to create more complex molecular architectures.[5][9]
Objective: To synthesize a 5-aryl-2-fluoro-3-(trifluoromethyl)pyridine derivative.
Materials:
-
2,5-Difluoro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.
-
Rationale: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure reproducible results.
-
-
Reagent Addition: To the flask, add 2,5-Difluoro-3-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Rationale: The work-up removes the inorganic base and salts. The choice of extraction solvent depends on the product's polarity.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2,5-Difluoro-3-(trifluoromethyl)pyridine is not widely available, data from closely related halogenated trifluoromethylpyridines can be used to infer its hazard profile and guide handling procedures. The primary hazards are likely to include skin, eye, and respiratory irritation.
| Hazard Class | Precautionary Statement |
| Acute Toxicity / Irritation | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Ensure adequate ventilation or use a respirator. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended: 2-8°C, sealed, dry.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
This information is based on analogous compounds and should be used as a guide. Always consult a specific, supplier-provided SDS before handling and perform a thorough risk assessment.
Conclusion
2,5-Difluoro-3-(trifluoromethyl)pyridine stands as a potent and versatile building block for the modern medicinal and agricultural chemist. Its highly electron-deficient pyridine core, coupled with two differentially reactive fluorine atoms, provides a robust platform for constructing complex molecular architectures through controlled, regioselective functionalization. The inherent properties conferred by the trifluoromethyl group—namely enhanced metabolic stability and lipophilicity—make derivatives of this compound particularly attractive for discovery programs targeting a range of biological endpoints, most notably kinase inhibition.[6][10] This guide has outlined the core principles of its synthesis, reactivity, and application, providing a foundational understanding for its strategic deployment in the pursuit of novel, high-value chemical entities.
References
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-
Shiraishi, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Mejía, E., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Preparation of difluorpyridine compounds.
- 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters. [Link]
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O'Hagan, D. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate... ResearchGate. [Link]
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Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. RSC Publishing. [Link]
-
SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]
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